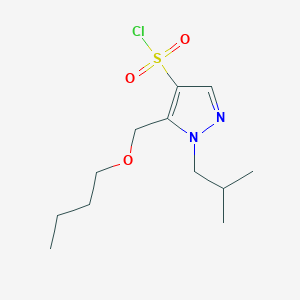![molecular formula C18H16N4OS B2721964 N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide CAS No. 2034478-41-4](/img/structure/B2721964.png)
N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement and medication . It’s an amide of nicotinic acid . It’s an endogenic substance that is produced in the liver when Nicotinamide is metabolized .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Without specific information, it’s challenging to provide an accurate chemical reactions analysis .Scientific Research Applications
Metabolic Pathways and Toxicology
N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide, related to nicotinamide derivatives, has been studied in various contexts due to its biological significance. For instance, N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, has recently been identified as a uremic toxin. Interventional trials using nicotinamide to treat high levels of phosphorus in end-stage renal disease highlighted new potential uremic toxicities of 2PY, indicating its harmful accumulation in the context of uremia, possibly by inhibiting poly (ADP-ribose) polymerase-1 activity (Lenglet et al., 2016).
Herbicidal Activity and Chemical Synthesis
In the realm of agricultural chemistry, derivatives of nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, have shown promising herbicidal activity against various plant species. This highlights the potential of nicotinamide derivatives in the development of novel herbicides against monocotyledonous weeds (Yu et al., 2021).
Corrosion Inhibition
Nicotinamide derivatives have also been explored for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. This application demonstrates the versatility of nicotinamide derivatives in industrial applications, offering protection against corrosion in various environmental conditions (Chakravarthy et al., 2014).
Cellular Energy Metabolism and Clinical Care
In the medical field, nicotinamide plays a crucial role in cellular energy metabolism impacting physiology, oxidative stress, and modulation of multiple pathways related to cellular survival and death. This demonstrates its potential in treating disorders related to immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
Mechanism of Action
properties
IUPAC Name |
2-methylsulfanyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-24-18-15(5-3-9-20-18)17(23)22-11-13-6-7-16(21-10-13)14-4-2-8-19-12-14/h2-10,12H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQDUAIIODFKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2721891.png)
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate](/img/structure/B2721892.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methoxyphenoxy)acetate](/img/structure/B2721896.png)
![1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2721897.png)



